molecular formula C9H9ClO3 B11928178 Methyl 2-(3-chlorophenoxy)acetate

Methyl 2-(3-chlorophenoxy)acetate

Cat. No.: B11928178
M. Wt: 200.62 g/mol
InChI Key: GBWOUXQPEMHMRZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-chlorophenoxy)acetate is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.

Chemical Reactions Analysis

Methyl 2-(3-chlorophenoxy)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(3-chlorophenoxy)acetate is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of other organic compounds.

    Biology: It is used in studies related to plant growth and development due to its structural similarity to plant hormones.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3-chlorophenoxy)acetate involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxin hormones, leading to uncontrolled growth and eventually plant death . This makes it effective as a herbicide. The compound’s effects in other biological systems are still under investigation .

Comparison with Similar Compounds

Methyl 2-(3-chlorophenoxy)acetate is similar to other phenoxyacetic acid derivatives such as:

What sets this compound apart is its specific substitution pattern on the phenoxy ring, which can influence its reactivity and biological activity .

Properties

IUPAC Name

methyl 2-(3-chlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWOUXQPEMHMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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